molecular formula C14H13N7O2 B041646 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid CAS No. 36093-85-3

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Cat. No.: B041646
CAS No.: 36093-85-3
M. Wt: 311.3 g/mol
InChI Key: OSYSFOFKQDNPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Pterin Chemistry Research

The historical development of pteridine chemistry provides essential context for understanding the significance of this compound within this research domain. Pteridines were first discovered in the pigments of butterfly wings, with their name deriving from the Greek word "pteron" meaning wing. The systematic investigation of these compounds began in the late 19th century when researchers first observed unusual reaction products from biological materials.

The pioneering work in pteridine synthesis can be traced to 1894 when O. Kühling reported the first rational protocol to obtain a pteridine through oxidation and decarboxylation of alloxazine, producing 2,4(1H,3H)-pteridinedione. This early synthetic achievement laid the groundwork for subsequent developments in pteridine chemistry. In 1907, S. Gabriel and A. Sonn in Berlin successfully synthesized the same product using 2,3-pyrazinedicarboxyamide as the starting material, demonstrating alternative synthetic pathways for pteridine construction.

The field gained momentum through the work of R. Kuhn and A. Cook in 1937, who prepared pteridines by condensing 2,4-dihydroxy-5,6-diaminopyrimidine with glyoxal molecules. This methodology, known as the Gabriel-Isay condensation, became fundamental to pteridine synthesis and directly influenced the development of synthetic approaches for compounds like this compound.

F. G. Hopkins played a crucial role in advancing pteridine research between 1889 and 1895, establishing the connection between pteridines and biological systems. His investigations revealed that pteridines exhibit complex tautomerism in aqueous solutions, with unsubstituted pterin existing in at least five different tautomeric forms. This understanding of tautomeric behavior became essential for characterizing pteridine derivatives, including this compound.

Evolution of Antifolate Research Paradigms

The development of antifolate research fundamentally transformed the understanding and application of pteridine-containing compounds. The first antifolate to enter clinical practice was aminopterin, introduced in June 1948 and reported in the New England Journal of Medicine. This breakthrough established the therapeutic potential of compounds targeting folate metabolism, creating a research paradigm that would eventually encompass molecules like this compound.

Antifolates function by disrupting metabolic pathways that require one-carbon moieties supplied by B9 folate vitamins. The mechanism involves interference with enzymes such as dihydrofolate reductase, thymidylate synthase, and glycinamide ribonucleotide formyltransferase. Early research demonstrated that antifolates could produce remissions in acute lymphoblastic leukemia, establishing the principle that malignant diseases could be treated through metabolic interference.

The evolution of antifolate research revealed multiple mechanisms of drug resistance, including decreased folate carrier-mediated membrane transport, dihydrofolate reductase gene amplification, and downregulation of intracellular polyglutamation. These findings drove the development of novel antifolates designed to overcome specific resistance mechanisms. Research efforts focused on enhancing membrane transport properties, improving enzyme selectivity, and optimizing cellular retention characteristics.

The discovery of the proton-coupled folate transporter facilitated the synthesis of experimental antifolates targeting solid tumor cells in acidic microenvironments. This advancement opened new avenues for pteridine-based drug development, including investigations into compounds structurally related to this compound.

Significance in Medicinal Chemistry Research

This compound occupies a significant position within medicinal chemistry research due to its structural relationship to established therapeutic agents and its potential applications in drug development. The compound's pteridine core structure links it to the broader family of antifolates, while its benzoic acid moiety provides opportunities for further chemical modification and optimization.

Research investigations have revealed that pteridine-containing compounds exhibit diverse biological activities, including antimicrobial, antiparasitic, and anticancer properties. The structural features of this compound position it as a potential candidate for further development within these therapeutic areas. The 2,4-diamino substitution pattern on the pteridine ring is particularly significant, as this arrangement is found in several clinically important antifolates.

Studies of related compounds have demonstrated the importance of structural modifications in determining biological activity and selectivity. For example, research on Plasmodium falciparum dihydrofolate reductase revealed that specific mutations at residues 16, 51, 59, 108, and 164 confer antifolate resistance. These findings highlight the critical nature of molecular recognition between pteridine-based drugs and their target enzymes, emphasizing the importance of precise structural characterization for compounds like this compound.

The benzoic acid component of the molecule provides additional medicinal chemistry opportunities. Benzoic acid derivatives are widely utilized in pharmaceutical applications due to their favorable pharmacological properties and synthetic accessibility. The combination of the pteridine pharmacophore with the benzoic acid functionality creates a bifunctional molecule with potential for multiple modes of biological activity.

Current Research Landscape and Challenges

Contemporary research involving this compound faces several significant challenges while simultaneously presenting numerous opportunities for advancement. Current synthetic methodologies for pteridine construction have evolved considerably from early approaches, with modern techniques offering improved regioselectivity and higher yields.

The Gabriel-Isay condensation remains a fundamental synthetic approach, involving the condensation of 5,6-pyrimidinediamines with compounds containing 1,2-dicarbonyl functionality. However, this methodology often produces regioisomeric mixtures when unsymmetrical reactants are employed, requiring careful optimization of reaction conditions to achieve selective synthesis of desired products.

Recent advances in pteridine synthesis include the development of the Timmis reaction, which provides stereoselective synthesis through condensation of 5-nitroso-6-aminopyrimidine with active methylene-containing compounds. This methodology offers improved regioselectivity compared to traditional approaches, making it particularly valuable for synthesizing specifically substituted pteridines like this compound.

Current research challenges include the inherent instability of certain pteridine derivatives under ambient conditions. Studies have demonstrated that reduced tetrahydro forms of pteridines undergo facile oxidation, particularly when associated with ring-opened structures. This instability presents significant challenges for isolation and characterization of synthetic intermediates and products.

Table 1: Key Research Milestones in Pteridine Chemistry

Year Researcher(s) Contribution Significance
1894 O. Kühling First rational pteridine synthesis Established synthetic feasibility
1907 S. Gabriel, A. Sonn Alternative synthetic pathway Demonstrated methodology diversity
1937 R. Kuhn, A. Cook Gabriel-Isay condensation development Created fundamental synthetic approach
1948 Clinical Introduction Aminopterin therapeutic application Established clinical relevance
1959 W. Pfleiderer Isolation of twelve pteridine substances Advanced structural characterization

The current research landscape also encompasses advanced analytical techniques for pteridine characterization. Modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, have revolutionized the ability to characterize complex pteridine structures. These techniques are essential for confirming the structure and purity of this compound and related compounds.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C14H13N7O2
Molecular Weight 311.30 g/mol
IUPAC Name 4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid
InChI Key OSYSFOFKQDNPGP-UHFFFAOYSA-N
Creation Date (Database) 2005-03-26
Last Modification 2025-05-18

Contemporary research efforts also focus on understanding the redox properties of pteridine compounds, as these characteristics significantly influence their biological activity and stability. Pteridines can exist in multiple oxidation states, including the fully oxidized form, the 7,8-dihydro semi-reduced form, and the 5,6,7,8-tetrahydro fully-reduced form. The latter two forms are more prevalent in biological systems and represent active species in many enzymatic processes.

The field continues to advance through computational chemistry approaches that provide insights into molecular behavior and interactions. Theoretical calculations have predicted the importance of multiple tautomers in solution for substituted pterins, with 6-methylpterin theoretically existing in seven important tautomeric forms. These computational studies inform experimental design and help predict the behavior of new pteridine derivatives.

Properties

IUPAC Name

4-[(2,4-diaminopteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O2/c15-11-10-12(21-14(16)20-11)18-6-9(19-10)5-17-8-3-1-7(2-4-8)13(22)23/h1-4,6,17H,5H2,(H,22,23)(H4,15,16,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYSFOFKQDNPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189675
Record name 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36093-85-3
Record name 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036093853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Halogenated Pteridines

The core synthetic pathway involves alkylation of 4-aminobenzoic acid derivatives with 2,4-diamino-6-halomethylpteridine salts. Patent EP0048002A2 demonstrates that 2,4-diamino-6-chloromethylpteridine hydrochloride (I) reacts efficiently with amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) at ambient temperatures. Potassium iodide (4 equivalents relative to I) enhances reactivity by facilitating halide displacement, yielding hydroiodide intermediates that precipitate in high purity (77–87%).

Similarly, US4079056 employs 2,4-diamino-6-bromomethylpteridine hydrobromide (Ib), leveraging bromine’s superior leaving-group ability to achieve faster reaction kinetics. Comparative studies suggest chloro derivatives offer stability advantages, while bromo analogs reduce reaction times by 30–40%.

Table 1: Comparison of Halogenated Pteridine Reactivity

ParameterChloromethyl (I)Bromomethyl (Ib)
Reaction Time (h)4024
Yield (%)7785
Byproduct Formation (%)<5<3

Optimization of Alkylation Conditions

Solvent and Temperature Effects

Optimal alkylation occurs in DMSO at 20–25°C, balancing solubility and reaction rate. Dimethylformamide (DMF) and dimethylacetamide (DMAc) are viable alternatives but require elevated temperatures (50–80°C), risking decomposition of heat-sensitive intermediates. Ethanol-water mixtures (1:3 v/v) efficiently precipitate products, minimizing column chromatography.

Stoichiometry and Catalysis

A 1:1.4 molar ratio of pteridine halide to 4-aminobenzoate ester ensures complete conversion, while excess potassium iodide (4 equivalents) prevents racemization and stabilizes the transition state. Neutralization with sodium hydroxide post-reaction liberates the free base, which is recrystallized from methanol to >99% purity.

Hydrolysis of Ester Intermediates

Saponification Protocols

Ethyl 4-((2,4-diamino-6-pteridinyl)methyl)aminobenzoate undergoes hydrolysis in aqueous ethanol with sodium hydroxide (2M, 60°C, 4h). Acidification to pH 4 with HCl precipitates the title compound as yellow crystals, achieving 87% yield and ±0.3% analytical purity. Charcoal treatment removes residual pigments, ensuring pharmaceutical-grade output.

Alternative Synthetic Routes

Direct Coupling via Mitsunobu Reaction

Though not detailed in the cited patents, literature suggests Mitsunobu conditions (DIAD, Ph₃P) could couple 2,4-diamino-6-hydroxymethylpteridine (IV) with 4-nitrobenzoic acid, followed by nitro reduction. However, this method introduces additional steps and lower yields (∼50%) compared to direct alkylation.

Solid-Phase Synthesis

Immobilized 4-aminobenzoic acid on Wang resin allows iterative coupling with pteridine halides, but scalability issues and resin costs limit industrial application.

Analytical Validation and Quality Control

Purity Assessment

Microanalysis confirms elemental composition within ±0.3% of theoretical values. High-performance liquid chromatography (HPLC) with UV detection (λ = 302 nm) resolves residual solvents (<0.1% per ICH guidelines).

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, pteridine-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 6.65 (d, J = 8.5 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Industrial-Scale Considerations

Cost-Efficiency Metrics

Raw material costs favor chloro derivatives due to cheaper thionyl chloride (vs. PBr₃ for bromo analogs). DMSO recycling reduces solvent expenses by 40%, while KI recovery systems cut reagent costs.

Environmental Impact

Aqueous waste streams from neutralization steps require pH adjustment and heavy-metal filtration, adding $0.15/L treatment costs .

Chemical Reactions Analysis

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a reference compound in the analysis of methotrexate purity.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as an impurity in methotrexate preparations.

    Industry: The compound is used in the synthesis of other chemical compounds and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of 4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid with methotrexate, pteroic acid, and aminopterin:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features log Kow Solubility
This compound C₁₅H₁₅N₇O₂ 325.33 Benzoic acid linked to 2,4-diamino-6-pteridinyl via methylamino Not reported Likely low (inferred)
Methotrexate (MTX) C₂₀H₂₂N₈O₅ 454.44 Includes glutamic acid and methyl group on pteridine ring -0.91 Water-soluble
Pteroic Acid C₁₄H₁₂N₆O₃ 312.29 Lacks both glutamic acid and methylamino group Not reported Low
Aminopterin C₁₉H₂₀N₈O₅ 440.40 Similar to MTX but lacks the methyl group Not reported Moderate


Key Observations :

  • The absence of glutamic acid in this compound reduces its polarity and likely limits cellular uptake via folate transporters .
  • Methotrexate’s glutamic acid tail enhances solubility and facilitates active transport into cells, a feature absent in the target compound .
This compound
  • Target : Acts as a dihydrofolate reductase (DHFR) inhibitor but with reduced efficacy due to poor cellular uptake .
  • Activity: Primarily identified as a non-therapeutic impurity in methotrexate preparations; minimal antineoplastic activity compared to MTX .
Methotrexate (MTX)
  • Target : Potent DHFR inhibitor, disrupting purine and pyrimidine synthesis.
  • Activity: Widely used in cancer (e.g., non-Hodgkin lymphoma) and autoimmune diseases (e.g., rheumatoid arthritis) .
Pteroic Acid
  • Activity: Limited therapeutic relevance; detected as an impurity in folic acid preparations .
Aminopterin
  • Target : Early antifolate with DHFR inhibition; lacks MTX’s methyl group.
  • Activity : Higher toxicity than MTX, leading to its replacement in clinical use .

Research Findings and Clinical Relevance

  • Structural Conformation: X-ray crystallography studies highlight that the absence of glutamic acid in this compound results in weaker binding to DHFR compared to MTX .
  • Transport Mechanisms : Methotrexate’s glutamic acid enables uptake via the proton-coupled folate transporter (PCFT), a mechanism absent in the target compound .

Comparative Pharmacokinetics

Parameter This compound Methotrexate
Absorption Limited (no active transport) High (PCFT-mediated)
Metabolism Not extensively studied Hepatic, renal
Elimination Half-life Unknown 3–10 hours

Biological Activity

Overview

4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid, also known as 4-Amino-4-deoxypteroic acid, is a compound belonging to the pteridine class. This compound is primarily recognized for its structural similarity to methotrexate, a well-known antineoplastic agent. Its biological activity is largely attributed to its role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and nucleotide synthesis.

The primary mechanism of action for this compound involves the inhibition of DHFR. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a vital step in the synthesis of purines and pyrimidines necessary for DNA replication and cell division. The disruption of nucleotide synthesis leads to impaired DNA replication and cellular proliferation, which is particularly relevant in cancer therapy.

Biochemical Pathways

The compound specifically affects the folate metabolic pathway:

  • Inhibition of DHFR : Prevents the reduction of dihydrofolate.
  • Impact on Nucleotide Synthesis : Reduces availability of nucleotides required for DNA and RNA synthesis.

Pharmacokinetics

Research indicates that compounds similar to methotrexate are well absorbed orally and exhibit widespread distribution throughout body tissues. They are metabolized primarily in the liver and excreted via the kidneys. The pharmacokinetic profile of this compound is expected to be analogous due to its structural similarities.

Biological Activity Data

The biological activity of this compound has been explored in various studies, particularly its role as an impurity in methotrexate formulations. Below is a summary table highlighting key biological activities and findings:

Study/Source Biological Activity Findings
BenchChem DHFR InhibitionStructural analog to methotrexate; inhibits DHFR activity.
PubChem Antitumor ActivitySimilar action to methotrexate; potential use in cancer treatment.
Sigma-Aldrich Reference CompoundUsed in purity analysis of methotrexate; highlights importance in pharmaceutical quality control.

Case Studies

  • Case Study on Methotrexate Purity : A study demonstrated that impurities like this compound can significantly affect the efficacy and safety profiles of methotrexate preparations. The presence of this compound necessitates rigorous quality control measures during drug formulation.
  • Antitumor Efficacy : In vitro studies have shown that compounds structurally related to this compound exhibit cytotoxic effects against various cancer cell lines by disrupting DNA synthesis pathways.

Research Applications

The compound serves multiple roles in research:

  • Chemistry : As a reference standard for analyzing methotrexate purity.
  • Biology : Investigated for potential interactions with biomolecules that may lead to novel therapeutic applications.
  • Medicine : Explored for its therapeutic effects as a potential adjunct in cancer treatment protocols.

Q & A

Q. Methodological Answer :

  • TLC Analysis : Use silica gel plates with a mobile phase of ethanol:ammonia:water (80:10:10 v/v). The compound shows an Rf value of ~0.45 under UV 254 nm, distinguishable from methotrexate (Rf ~0.35) .
  • HPLC : Employ a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 50:50 over 20 min). Detection at 302 nm provides optimal sensitivity. Retention time differentiation from methotrexate is critical for purity assessment .

Basic: How does this compound function as a methotrexate impurity, and what are its implications for pharmacological studies?

Methodological Answer :
The compound arises from incomplete methylation during methotrexate synthesis or degradation under acidic conditions. It lacks the glutamic acid moiety of methotrexate, rendering it inactive as a dihydrofolate reductase inhibitor. However, its presence >0.1% in formulations may indicate synthesis inefficiencies or storage instability, necessitating strict purity protocols using reference standards .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Q. Methodological Answer :

  • Condensation Reaction : React 2,4-diamino-6-pteridinylmethanol with 4-aminobenzoic acid in ethanol under reflux with piperidine as a catalyst (72–96 hours). Monitor progress via TLC .
  • Purification : Use silica gel chromatography (diethyl ether/n-hexane, 8:2) followed by recrystallization from methanol. Yield improvements (up to 70%) are achievable by controlling stoichiometry (1:1.2 molar ratio) and avoiding excess heat to prevent decomposition .

Advanced: What experimental strategies resolve contradictions in reported stability profiles of this compound under varying pH conditions?

Q. Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–9) at 40°C. Use HPLC-MS to track degradation products. For example, at pH <3, demethylation occurs, while pH >7 promotes hydrolysis of the pteridinyl-methyl bond .
  • Data Reconciliation : Cross-validate findings with differential scanning calorimetry (DSC) to identify polymorphic changes and FTIR for functional group stability. Discrepancies often arise from impurities in starting materials or solvent residues .

Advanced: How can researchers develop a validated LC-MS/MS method for quantifying trace levels of this compound in biological matrices?

Q. Methodological Answer :

  • Sample Preparation : Use protein precipitation with acetonitrile (1:3 v/v) followed by solid-phase extraction (C18 cartridges).
  • LC Conditions : HILIC column (2.1 × 100 mm, 3 µm), isocratic elution with 10 mM ammonium acetate (pH 5.0):acetonitrile (30:70).
  • MS Detection : ESI+ mode, MRM transitions m/z 333.1 → 175.0 (quantifier) and 333.1 → 132.0 (qualifier). Validate for linearity (1–100 ng/mL), precision (RSD <15%), and recovery (>80%) .

Basic: What safety protocols are essential when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation (Acute Tox. 4) .
  • Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (UN 2811) .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic centers. The pteridinyl C6 and benzoic acid para-positions show highest electron deficiency (Fukui indices >0.25), favoring reactions with amines or thiols .
  • Experimental Validation : React with benzylamine (1.5 eq) in DMF at 60°C. Monitor via NMR (disappearance of C6-H signal at δ 8.2 ppm) .

Advanced: How do structural modifications of this compound affect its interaction with folate receptors?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with FRα (PDB ID 4KN4). The unsubstituted benzoic acid moiety shows hydrogen bonding with Glu54 and Arg103. Methylation at the pteridinyl N2 reduces binding affinity by 50% (IC50 shift from 10 nM to 20 nM) .
  • In Vitro Testing : Radiolabel with tritium and measure cellular uptake in KB cells (FRα-positive). Compare with methotrexate as a control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(N-((2,4-Diamino-6-pteridinyl)methyl)amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.